4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl-
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Overview
Description
N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings, and a methoxypyridine moiety, which is a pyridine ring substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine moiety can be introduced via a nucleophilic substitution reaction. This involves reacting 6-methoxypyridine-3-amine with an appropriate electrophile, such as a halogenated quinazoline derivative, in the presence of a base like potassium carbonate.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where the methoxy group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted methoxypyridine derivatives
Scientific Research Applications
N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(6-Methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine is unique due to its specific structural features, such as the combination of a quinazoline core with a methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
827031-32-3 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)12-8-9-15(21-3)17-10-12/h4-10H,1-3H3 |
InChI Key |
JTGWDXMHVGTWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CN=C(C=C3)OC |
Origin of Product |
United States |
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